molecular formula C15H12BrN3OS B11483788 4-(4-bromo-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide

4-(4-bromo-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11483788
M. Wt: 362.2 g/mol
InChI Key: IQGCJMDCMILJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-BROMO-1H-PYRAZOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound with a molecular formula of C14H10BrN3OS. This compound features a brominated pyrazole ring, a thiophene moiety, and a benzamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMO-1H-PYRAZOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Coupling with Benzamide: The brominated pyrazole is coupled with benzamide through a nucleophilic substitution reaction, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

    Introduction of the Thiophene Moiety: The thiophene group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMO-1H-PYRAZOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, including amines, thiols, or alkoxides, using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Tin(II) chloride, iron powder

    Substitution: Palladium catalysts, bases like potassium carbonate, solvents like DMF or dichloromethane

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted pyrazoles

Scientific Research Applications

4-(4-BROMO-1H-PYRAZOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-BROMO-1H-PYRAZOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrazole ring and thiophene moiety can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide
  • 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
  • Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Uniqueness

4-(4-BROMO-1H-PYRAZOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its combination of a brominated pyrazole ring, a thiophene moiety, and a benzamide group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H12BrN3OS

Molecular Weight

362.2 g/mol

IUPAC Name

4-(4-bromopyrazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C15H12BrN3OS/c16-12-8-18-19(10-12)13-5-3-11(4-6-13)15(20)17-9-14-2-1-7-21-14/h1-8,10H,9H2,(H,17,20)

InChI Key

IQGCJMDCMILJHO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.